molecular formula C23H22ClN3O2S2 B12709597 Piperidine, 1-(4-(((5-((4-chlorophenyl)methylene)-4-oxo-2-thioxo-3-thiazolidinyl)methyl)amino)benzoyl)- CAS No. 104183-58-6

Piperidine, 1-(4-(((5-((4-chlorophenyl)methylene)-4-oxo-2-thioxo-3-thiazolidinyl)methyl)amino)benzoyl)-

Cat. No.: B12709597
CAS No.: 104183-58-6
M. Wt: 472.0 g/mol
InChI Key: VDKHPZQKYCBDAK-XSFVSMFZSA-N
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Description

Piperidine, 1-(4-(((5-((4-chlorophenyl)methylene)-4-oxo-2-thioxo-3-thiazolidinyl)methyl)amino)benzoyl)- is a complex organic compound that belongs to the class of heterocyclic amines. This compound features a piperidine ring, which is a six-membered ring containing five methylene bridges and one amine bridge.

Preparation Methods

The synthesis of Piperidine, 1-(4-(((5-((4-chlorophenyl)methylene)-4-oxo-2-thioxo-3-thiazolidinyl)methyl)amino)benzoyl)- involves multiple steps. One common method includes the hydrogenation of pyridine over a molybdenum disulfide catalyst to form piperidine .

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions:

Scientific Research Applications

Piperidine, 1-(4-(((5-((4-chlorophenyl)methylene)-4-oxo-2-thioxo-3-thiazolidinyl)methyl)amino)benzoyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is explored for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.

    Industry: It finds applications in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The piperidine ring can interact with various enzymes and receptors, modulating their activity. The thiazolidinyl group is known to interact with biological macromolecules, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar compounds include:

    Pyridine: A six-membered ring with one nitrogen atom, but without the methylene bridges.

    Pyrrolidine: A five-membered ring with one nitrogen atom.

    Piperazine: A six-membered ring with two nitrogen atoms.

    Thiazolidine: A five-membered ring containing both sulfur and nitrogen atoms.

Piperidine, 1-(4-(((5-((4-chlorophenyl)methylene)-4-oxo-2-thioxo-3-thiazolidinyl)methyl)amino)benzoyl)- is unique due to the combination of the piperidine ring with the thiazolidinyl and chlorophenyl groups, which imparts distinct chemical and biological properties .

Properties

CAS No.

104183-58-6

Molecular Formula

C23H22ClN3O2S2

Molecular Weight

472.0 g/mol

IUPAC Name

(5E)-5-[(4-chlorophenyl)methylidene]-3-[[4-(piperidine-1-carbonyl)anilino]methyl]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H22ClN3O2S2/c24-18-8-4-16(5-9-18)14-20-22(29)27(23(30)31-20)15-25-19-10-6-17(7-11-19)21(28)26-12-2-1-3-13-26/h4-11,14,25H,1-3,12-13,15H2/b20-14+

InChI Key

VDKHPZQKYCBDAK-XSFVSMFZSA-N

Isomeric SMILES

C1CCN(CC1)C(=O)C2=CC=C(C=C2)NCN3C(=O)/C(=C\C4=CC=C(C=C4)Cl)/SC3=S

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=C(C=C2)NCN3C(=O)C(=CC4=CC=C(C=C4)Cl)SC3=S

Origin of Product

United States

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